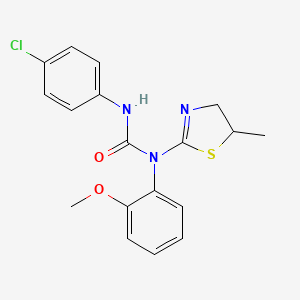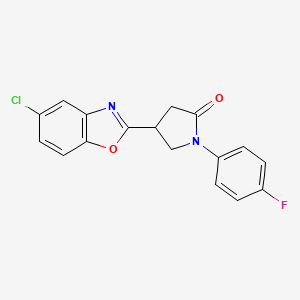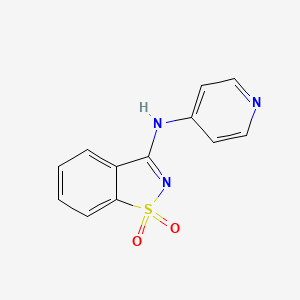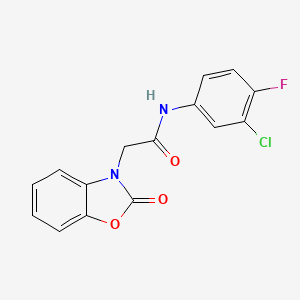
3-(4-Chlorophenyl)-1-(2-methoxyphenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA typically involves the reaction of appropriate aniline derivatives with isocyanates or carbamoyl chlorides under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for maximizing production efficiency.
化学反应分析
Types of Reactions
1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.
科学研究应用
1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular components.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-3-(2-methoxyphenyl)urea: Lacks the thiazole moiety but shares similar aromatic structures.
1-(4-Chlorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea: Contains the thiazole moiety but lacks the methoxyphenyl group.
Uniqueness
1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA is unique due to the presence of both the methoxyphenyl and thiazole moieties, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
属性
分子式 |
C18H18ClN3O2S |
|---|---|
分子量 |
375.9 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-1-(2-methoxyphenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C18H18ClN3O2S/c1-12-11-20-18(25-12)22(15-5-3-4-6-16(15)24-2)17(23)21-14-9-7-13(19)8-10-14/h3-10,12H,11H2,1-2H3,(H,21,23) |
InChI 键 |
NLQXDPTXESXYCX-UHFFFAOYSA-N |
规范 SMILES |
CC1CN=C(S1)N(C2=CC=CC=C2OC)C(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [4-(cyclopropylcarbamoyl)-1-oxophthalazin-2(1H)-yl]acetate](/img/structure/B15002495.png)
![3-fluoro-N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide](/img/structure/B15002503.png)
![4,5-dimethyl-3-(phenylsulfonyl)-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrol-2-amine](/img/structure/B15002504.png)
![3'-(4-Methoxyphenyl)-1-[(3-phenylpyrrolidin-1-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B15002515.png)
![N-[4-(acetylamino)phenyl]-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide](/img/structure/B15002518.png)
![4,7-dimethoxy-2-[(4-methoxy-3-nitrobenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B15002523.png)


![Methyl 4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]benzoate](/img/structure/B15002536.png)
![Methyl 3-[(2-methoxybenzoyl)amino]-4-(4-methylpiperidin-1-yl)benzoate](/img/structure/B15002548.png)
![5-[(4-Bromophenoxy)methyl]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1,2,4-oxadiazole](/img/structure/B15002552.png)

![2-(2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazol-1-yl)-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B15002554.png)
![N-[2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B15002556.png)
